N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl](trifluoro)-N'-methylmethanesulfonohydrazide
Overview
Description
Fluazinam is a protective broad-spectrum fungicide . It is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odor . It is used widely in agriculture .
Molecular Structure Analysis
The molecular structure of Fluazinam is C13H4Cl2F6N4O4 . It’s important to note that the structure of a compound can greatly influence its properties and reactivity.Physical and Chemical Properties Analysis
Fluazinam has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Research has explored the environmental biodegradability of polyfluoroalkyl chemicals, which share structural similarities with N'-3-chloro-5-(trifluoromethyl)-2-pyridinyl-N'-methylmethanesulfonohydrazide, focusing on their degradation by microbial cultures. This area is crucial for evaluating the environmental fate and effects of such chemicals and their transformation into perfluoroalkyl acids, which are of regulatory concern due to their toxicity profiles (Liu & Avendaño, 2013).
Application in Trifluoromethylation
The compound's relevance extends to its potential in facilitating trifluoromethylation reactions, a key area in organic synthesis for introducing trifluoromethyl groups into molecules. This process is critical for the development of pharmaceuticals and agrochemicals, showcasing the chemical's utility in enhancing the properties of organic compounds (Chachignon, Guyon, & Cahard, 2017).
In Organic Synthesis
The use of related trifluoromethanesulfonic acid in organic synthesis highlights the potential of N'-3-chloro-5-(trifluoromethyl)-2-pyridinyl-N'-methylmethanesulfonohydrazide in facilitating various chemical reactions. Its role in electrophilic aromatic substitution and the formation of new organic compounds underscores the significance of such chemicals in advancing synthetic methodologies (Kazakova & Vasilyev, 2017).
Environmental and Health Implications
Understanding the environmental and health implications of polyfluoroalkyl substances, including potential derivatives of the compound , is essential. Research in this area focuses on the toxicology, bioaccumulation, and persistence of these substances, providing critical insights into their impact on ecosystems and human health (Lau, Butenhoff, & Rogers, 2004).
The exploration of these chemicals, from their microbial degradation to their application in organic synthesis and the assessment of their environmental and health risks, showcases the multifaceted research avenues that N'-3-chloro-5-(trifluoromethyl)-2-pyridinyl-N'-methylmethanesulfonohydrazide could potentially influence. This underscores the importance of continued research into the properties, applications, and implications of such compounds in scientific inquiry.
Safety and Hazards
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,1,1-trifluoro-N'-methylmethanesulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF6N3O2S/c1-18(17-21(19,20)8(13,14)15)6-5(9)2-4(3-16-6)7(10,11)12/h2-3,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWAEJVGVOZOSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF6N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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